

# Application of SH-1028 in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

SH-1028 is a potent and irreversible third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It has demonstrated significant efficacy in overcoming T790M-mediated resistance in non-small cell lung cancer (NSCLC), a common challenge with earlier-generation EGFR inhibitors. SH-1028 exhibits a pyrimidine-based structure and, like osimertinib, is designed to selectively target mutant forms of EGFR while sparing the wild-type (WT) form, thereby potentially reducing off-target effects and associated toxicities. This application note provides an overview of SH-1028, its mechanism of action, and detailed protocols for its application in high-throughput screening (HTS) to identify and characterize novel EGFR inhibitors.

## **Mechanism of Action**

SH-1028 functions as an irreversible inhibitor of EGFR by forming a covalent bond with the cysteine-797 residue located in the ATP-binding site of the kinase domain. This covalent modification permanently inactivates the receptor, leading to the inhibition of downstream signaling pathways that are crucial for tumor cell proliferation and survival. Preclinical studies have shown that SH-1028 and its primary metabolite, Imp3, continuously suppress EGFR phosphorylation.



## **Quantitative Data Summary**

The inhibitory activity of SH-1028 against various EGFR mutations has been determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below, highlighting its potency and selectivity.

| EGFR Mutation  | IC50 (nmol/L) |
|----------------|---------------|
| L858R          | 2.35          |
| L861Q          | 13            |
| L858R/T790M    | 0.55          |
| d746–750       | 1.6           |
| d746–750/T790M | 0.84          |

## **Signaling Pathway**

The epidermal growth factor receptor (EGFR) is a transmembrane protein that, upon binding to its ligand (e.g., EGF), dimerizes and activates its intrinsic tyrosine kinase activity. This leads to autophosphorylation of tyrosine residues in the cytoplasmic domain, which then serve as docking sites for various signaling proteins. The activation of these downstream pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, promotes cell proliferation, survival, and differentiation. In many cancers, mutations in EGFR lead to its constitutive activation, driving uncontrolled cell growth. SH-1028 inhibits this signaling cascade at its origin by blocking the kinase activity of EGFR.





Click to download full resolution via product page

EGFR Signaling Pathway and Inhibition by SH-1028

# High-Throughput Screening (HTS) Experimental Workflow

A typical HTS campaign to identify novel EGFR inhibitors involves several stages, from primary screening of a large compound library to secondary assays for hit confirmation and characterization. The workflow is designed to efficiently identify potent and selective inhibitors.





Click to download full resolution via product page

High-Throughput Screening Workflow for EGFR Inhibitors

## **Experimental Protocols**

Two common types of assays are employed in HTS campaigns for kinase inhibitors: biochemical assays and cell-based assays.



# Biochemical HTS Assay: LanthaScreen™ Eu-Kinase Binding Assay

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring the binding of test compounds to the EGFR kinase domain.

Objective: To identify compounds that directly bind to the ATP-binding site of mutant EGFR (e.g., L858R/T790M).

#### Materials:

- Recombinant EGFR (L858R/T790M) enzyme
- LanthaScreen™ Eu-anti-pY antibody
- Alexa Fluor™ 647-labeled kinase tracer
- Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
- Test compounds (dissolved in DMSO)
- 384-well, low-volume, non-binding microplates
- Plate reader capable of TR-FRET measurements

#### Protocol:

- Compound Plating: Dispense 100 nL of test compounds at various concentrations into the wells of a 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.
- Enzyme and Tracer Preparation: Prepare a solution of EGFR enzyme and the Alexa Fluor™
   647-labeled tracer in assay buffer.
- Dispensing Enzyme/Tracer Mix: Add 5  $\mu$ L of the enzyme/tracer mixture to each well of the compound plate.
- Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.



- Antibody Preparation: Prepare a solution of the LanthaScreen™ Eu-anti-pY antibody in assay buffer.
- Dispensing Antibody: Add 5 μL of the antibody solution to each well.
- Final Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
- Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm following excitation at 340 nm.
- Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).
   Determine the percent inhibition for each compound and calculate IC50 values for active compounds.

## **Cell-Based HTS Assay: Cell Proliferation Assay**

This protocol outlines a method to assess the ability of test compounds to inhibit the proliferation of cancer cells harboring specific EGFR mutations.

Objective: To determine the cytotoxic or cytostatic effect of test compounds on EGFR-dependent cancer cell lines (e.g., NCI-H1975, which expresses the L858R/T790M double mutation).

#### Materials:

- NCI-H1975 cells
- Cell culture medium (e.g., RPMI-1640 with 10% FBS)
- Test compounds (dissolved in DMSO)
- CellTiter-Glo® Luminescent Cell Viability Assay reagent
- 384-well, clear-bottom, white-walled microplates
- Luminometer plate reader

#### Protocol:

## Methodological & Application





- Cell Seeding: Seed NCI-H1975 cells into 384-well plates at a density of 2,000 cells per well in 40 μL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
- Compound Addition: Add 100 nL of test compounds at various concentrations to the cell plates. Include vehicle control (DMSO) wells.
- Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
- Reagent Preparation: Equilibrate the CellTiter-Glo® reagent to room temperature.
- Reagent Addition: Add 20 μL of CellTiter-Glo® reagent to each well.
- Lysis and Signal Stabilization: Mix the contents of the wells on an orbital shaker for 2
  minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the
  luminescent signal.
- Data Acquisition: Measure the luminescence of each well using a luminometer.
- Data Analysis: Normalize the data to the vehicle control wells and calculate the percent inhibition of cell proliferation. Determine the GI50 (concentration for 50% inhibition of growth) for active compounds.





Click to download full resolution via product page

Cell-Based HTS Assay Workflow

### Conclusion

SH-1028 serves as a valuable tool and reference compound in high-throughput screening campaigns aimed at discovering novel third-generation EGFR inhibitors. The protocols outlined in this application note provide robust and reproducible methods for both biochemical and cell-based screening. By employing these assays, researchers can effectively identify and characterize new chemical entities with the potential to overcome acquired resistance to existing EGFR-targeted therapies in NSCLC and other cancers.







 To cite this document: BenchChem. [Application of SH-1028 in High-Throughput Screening]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15140423#application-of-nw-1028-in-high-throughput-screening]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com